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Compound of Interest

Compound Name: CP-339818

Cat. No.: B1199909

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-339818 is a potent, non-peptide small molecule inhibitor of voltage-gated potassium
channels, primarily targeting Kv1.3 and Kv1.4.[1][2] The Kv1.3 channel, in particular, plays a
crucial role in the activation of T-lymphocytes, making it a significant target for
Immunosuppressive therapies in autoimmune diseases.[3] Additionally, CP-339818 has been
shown to block Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels,
specifically HCN1 and HCN4, at micromolar concentrations.[3][4] Automated electrophysiology
platforms, such as the lonWorks HT, provide a high-throughput solution for characterizing the
pharmacological effects of compounds like CP-339818 on ion channels.[4] These systems
enable rapid and reproducible measurements of ion channel activity from a large number of
cells, making them ideal for drug discovery and lead optimization.

This document provides detailed application notes and protocols for the use of CP-339818 in
automated electrophysiology assays, designed for researchers, scientists, and drug
development professionals.

Mechanism of Action

CP-339818 exerts its inhibitory effect by blocking the pore of voltage-gated potassium
channels. In the case of Kv1.3, this blockade suppresses the outward flow of potassium ions
(K+) that is essential for T-cell proliferation and activation.[3] By inhibiting this current, CP-
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339818 can effectively suppress the immune response. The compound preferentially binds to
the C-type inactivated state of the Kv1.3 channel.[1][2] Its activity on HCN channels involves
the inhibition of the pacemaker current (Ih), which is important in cardiac and neuronal cells.[4]
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Mechanism of CP-339818 action on the Kv1.3 channel.

Data Presentation

The inhibitory activity of CP-339818 on various ion channels has been quantified using
electrophysiological methods. The following table summarizes the half-maximal inhibitory
concentrations (IC50) reported in the literature.
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Target lon Channel Reported IC50 Cell Line/System Reference(s)
Kv1.3 ~200 nM - 230 nM Not Specified [31.[11,[2].[5]
Kvi.4 ~300 nM Not Specified [1].[2]

HCN1 18.9 uM (high CI-) it::y Expressed [3]

Stably Expressed
26.2 uM (low ClI-) [3]
Cells

) Stably Expressed
HCN4 43.4 pM (high CI-) Cell [3]
ells

Stably Expressed

> 100 puM (low CI-) Cells [3]

Kvil.1 62 uM Not Specified [5]
Kv1.2 14 uM Not Specified [5]
Kv1.5 19 uM Not Specified [5]
Kv1.6 20 uM Not Specified [5]
Kv3.1 17 uM Not Specified [5]
Kv3.2 10 uM Not Specified [5]
Kv3.4 36 uM Not Specified [5]
Kv4.2 >10 uM Not Specified [5]

Experimental Protocols

This section provides a detailed protocol for the characterization of CP-339818 on Kv1.3
channels using an automated patch-clamp system. This protocol is a representative example
and may require optimization for different automated electrophysiology platforms and cell lines.

Objective: To determine the IC50 of CP-339818 for the human Kv1.3 channel expressed in a
stable cell line using an automated electrophysiology platform.
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Materials:
e Compound: CP-339818 hydrochloride (CAS 478341-55-8)

e Cell Line: CHO or Ltk- cells stably expressing human Kv1.3 (KCNA3). Jurkat cells can also
be used as they endogenously express Kv1.3.

e Cell Culture Medium: F12 (HAM) medium supplemented with 9% fetal bovine serum, 0.9%
Penicillin/Streptomycin, and a selection antibiotic (e.g., Hygromycin).

o Cell Detachment Solution: Accutase or Trypsin-EDTA.

o Extracellular Solution (ECS): 137 mM NaCl, 4 mM KCI, 1.8 mM CaCl2, 1 mM MgCI2, 10 mM
D-glucose, 10 mM HEPES. Adjust pH to 7.4 with NaOH.

e Intracellular Solution (ICS): 130 mM KCI, 1 mM MgCI2, 5 mM MgATP, 10 mM HEPES, 5 mM
EGTA. Adjust pH to 7.2 with KOH.

o Automated Patch-Clamp System: e.g., lonWorks, QPatch, or SyncroPatch.
e Planar Patch Plates or Chips

Methodology:

e Cell Culture and Preparation:

o Culture the Kv1.3 expressing cells in T-75 flasks at 37°C in a humidified 5% CO2
atmosphere.

o Passage the cells every 3-4 days when they reach 80-90% confluency.

o On the day of the experiment, wash the cells with PBS and detach them using a suitable
cell detachment solution.

o Resuspend the detached cells in the extracellular solution and gently triturate to obtain a
single-cell suspension.
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o Determine the cell concentration and viability using a cell counter. Adjust the cell density to
the concentration recommended by the automated patch-clamp system manufacturer
(typically 1-5 x 1076 cells/mL).

o Keep the cell suspension on ice or in the instrument's cell hotel to maintain viability.

o Automated Electrophysiology Assay:

o Prime the fluidics of the automated patch-clamp system with the extracellular and
intracellular solutions.

o Load the prepared cell suspension into the instrument.
o Initiate the automated experimental run. The instrument will perform the following steps:
» Cell trapping: A single cell is positioned onto the aperture of the planar patch plate.

» Seal formation: A giga-ohm seal is formed between the cell membrane and the
substrate.

» Whole-cell access: The cell membrane is ruptured to achieve the whole-cell
configuration.

o Compound Application:

» Prepare serial dilutions of CP-339818 in the extracellular solution. A typical
concentration range would be from 1 nM to 10 uM.

» The automated system will apply the different concentrations of CP-339818 to the cells.
Include a vehicle control (e.g., 0.1% DMSO in ECS).

o Voltage-Clamp Protocol:
= Clamp the cells at a holding potential of -80 mV.

» To elicit Kv1.3 currents, apply a depolarizing voltage step to +40 mV for 200-500 ms.
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» Repeat this voltage step at regular intervals (e.g., every 15-20 seconds) before and
after the application of the compound.

o Data Acquisition: Record the whole-cell currents during the application of the voltage
protocol.

» Data Analysis:

o Measure the peak current amplitude of the Kv1.3 current in the absence (control) and
presence of different concentrations of CP-339818.

o Calculate the percentage of current inhibition for each concentration using the formula: %
Inhibition = (1 - (I_compound / |_control)) * 100

o Plot the percentage of inhibition against the logarithm of the CP-339818 concentration.

o Fit the concentration-response curve with a sigmoidal dose-response equation (e.g., Hill
equation) to determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for an automated electrophysiology
experiment to characterize an ion channel modulator like CP-339818.
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Automated electrophysiology experimental workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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